molecular formula C20H19ClFN3O2 B2524485 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 1797534-52-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide

Cat. No. B2524485
CAS RN: 1797534-52-1
M. Wt: 387.84
InChI Key: KHTHUYFVNLEIQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic compounds and building up the desired structure through reactions such as elimination, reduction, bromination, and amide bond formation. For instance, an intermediate compound "4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene" was prepared using elimination, reduction, and bromination reactions from starting materials like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide" by choosing appropriate starting materials and reaction conditions to introduce the benzo[d]oxazol-2-yl group and the specific chloro-fluoro substitutions on the benzamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, MS, and in some cases, X-ray crystallography. For example, the crystal structure of a novel compound was determined to be nonplanar with the piperidine ring exhibiting a chair conformation, and the dihedral angle between the pyridine and benzene rings was measured . These techniques would be essential in confirming the molecular structure of "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide" and ensuring the correct conformation and substitution pattern has been achieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential for further chemical modifications. The reactions include the formation of amide bonds, which are common in the synthesis of benzamide derivatives, and may involve the use of coupling agents or activation of carboxylic acids . The reactivity of the intermediate compounds, as well as the final products, can provide insights into the possible reactions that "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of a chloro or fluoro group can impact the compound's lipophilicity, which in turn can affect its pharmacokinetic properties . The bioactivity assays performed on some of these compounds, such as their inhibitory activities toward fungi, provide a glimpse into their potential applications and the importance of their physical and chemical properties in their biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis and antimicrobial study of derivatives related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide. These derivatives have shown promising activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. The antimicrobial properties are attributed to the structural motifs present in these compounds, and their efficacy has been supported by in-vitro studies and in-silico molecular docking studies (Anuse et al., 2019).

Structural and Solid-State Characterization

Solid-state NMR and X-ray crystallography have been utilized to study the structure of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide derivatives. These studies offer insights into the molecular conformation and dynamic behaviors of such compounds, which are crucial for understanding their interaction with biological targets. One study specifically reports the structural investigation of AND-1184, a potential API for treating dementia, revealing insights into its crystalline forms and molecular dynamics (Pawlak et al., 2021).

Anti-Inflammatory and Antimicrobial Agents

The synthesis of bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has been explored for their anti-inflammatory and antimicrobial activities. These studies have identified compounds with significant in vitro activities, suggesting their potential as new therapeutic agents (Kumara et al., 2017).

Potential Multireceptor Antipsychotics

Benzamides, including derivatives of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide, have been evaluated for their pharmacological profiles as potential antipsychotics. These compounds have shown potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, indicating their possible use in treating psychiatric disorders (Yang et al., 2016).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTHUYFVNLEIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide

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